molecular formula C16H23N3O4 B12098679 Z-Lys(Ac)-NH

Z-Lys(Ac)-NH

Cat. No.: B12098679
M. Wt: 321.37 g/mol
InChI Key: NFZAFYSRHSRTDI-UHFFFAOYSA-N
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Description

Z-Lys(Ac)-NH: is a synthetic compound used primarily in biochemical research. It is a derivative of lysine, an essential amino acid, where the lysine residue is protected by a benzyloxycarbonyl (Z) group and acetylated (Ac) at the epsilon amino group. This compound is often utilized in peptide synthesis and various biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Lys(Ac)-NH typically involves the following steps:

    Protection of the Lysine Residue: The lysine is first protected by the benzyloxycarbonyl (Z) group. This is achieved by reacting lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

    Acetylation: The epsilon amino group of the lysine is then acetylated using acetic anhydride in the presence of a base like pyridine.

    Amidation: Finally, the carboxyl group of the lysine is converted to an amide by reacting with ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including crystallization and chromatography to achieve high purity.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Z-Lys(Ac)-NH: undergoes several types of chemical reactions:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups.

    Substitution Reactions: The acetyl group can be replaced by other acyl groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common in typical biochemical applications.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

    Oxidation: Mild oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

    Deprotected Lysine: Upon hydrolysis.

    Substituted Derivatives: Depending on the acyl group used in substitution reactions.

Scientific Research Applications

Z-Lys(Ac)-NH: is widely used in various fields of scientific research:

    Chemistry: As a building block in peptide synthesis.

    Biology: In studies involving protein modification and enzyme activity.

    Medicine: As a model compound in drug development and pharmacokinetics.

    Industry: In the production of specialized peptides and proteins for research and therapeutic use.

Mechanism of Action

The mechanism by which Z-Lys(Ac)-NH exerts its effects is primarily through its role as a substrate or inhibitor in biochemical reactions. It interacts with enzymes and proteins, modifying their activity or stability. The molecular targets include various enzymes involved in protein synthesis and modification pathways.

Comparison with Similar Compounds

Z-Lys(Ac)-NH: can be compared with other lysine derivatives such as:

    Z-Lys-NH: Lacks the acetyl group, making it less specific in certain biochemical assays.

    Ac-Lys-NH: Lacks the benzyloxycarbonyl group, which may affect its stability and reactivity.

    Boc-Lys(Ac)-NH: Uses a different protecting group (tert-butyloxycarbonyl), which can influence its solubility and reactivity.

This compound: is unique due to its specific combination of protecting groups, which provides a balance of stability and reactivity, making it highly useful in various research applications.

Biological Activity

Z-Lys(Ac)-NH, also known as Z-Lysine Acetamide, is a derivative of the essential amino acid lysine. This compound features an acetyl group attached to the amino group of lysine, enhancing its stability and solubility. With a molecular formula of C16H23N3O4 and a molecular weight of approximately 321.37 g/mol, this compound has garnered interest in various biological applications, particularly in drug discovery and development.

This compound exhibits significant biological activities, particularly as a substrate for histone deacetylases (HDACs). These enzymes play crucial roles in regulating gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs is a promising strategy in cancer therapy, as it can reactivate silenced tumor suppressor genes.

Binding Affinity and Inhibition Studies

Research indicates that this compound can effectively bind to the active sites of HDACs, leading to inhibition. Molecular docking simulations and biochemical assays have been employed to elucidate the binding affinities and mechanisms of this compound. For instance, this compound has demonstrated potent inhibitory effects against specific HDACs, with IC50 values comparable to established inhibitors like vorinostat (SAHA) .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other lysine derivatives, each exhibiting unique properties and biological activities. The following table summarizes some key compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
Acetylated LysineAcetyl group on lysineBasic amino acid properties
Benzoyl LysineBenzoyloxycarbonyl protecting groupEnhanced stability for peptide synthesis
Hydroxamate DerivativesHydroxamic acid functionalityPotent HDAC inhibitors
N-Acetyl LysineSimple acetylation without protectionCommonly used in biological studies

This compound is distinct due to its combination of protective groups and its specific role in facilitating HDAC inhibition while maintaining the functionality of lysine residues within peptides .

1. Opioid Receptor Interaction

A study investigated the effects of various lysine derivatives, including this compound, on opioid receptors. The results indicated that modifications to the lysine residue altered the in vitro bioactivity significantly. Specifically, this compound exhibited dual μ-/δ-receptor-mediated antagonistic properties, suggesting potential therapeutic applications in pain management .

2. Histone Deacetylase Inhibition

In another study focusing on HDAC inhibition, this compound was evaluated alongside other hydroxamate derivatives. The findings revealed that compounds derived from this compound showed strong inhibitory activity against HDAC6, with IC50 values in the low nanomolar range. This positions this compound as a promising candidate for further development in cancer therapies targeting epigenetic regulation .

Research Findings Summary

The biological activity of this compound has been characterized through various studies highlighting its role as an HDAC inhibitor and its interactions with opioid receptors. The following points summarize key findings:

  • HDAC Inhibition : this compound is effective in inhibiting HDAC enzymes, which are critical targets in cancer treatment.
  • Opioid Receptor Modulation : Modifications to lysine residues can lead to significant changes in receptor activity, indicating potential for pain management therapies.
  • Stability and Solubility : The acetylation enhances the compound's stability and solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

benzyl N-(6-acetamido-1-amino-1-oxohexan-2-yl)carbamate

InChI

InChI=1S/C16H23N3O4/c1-12(20)18-10-6-5-9-14(15(17)21)19-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H2,17,21)(H,18,20)(H,19,22)

InChI Key

NFZAFYSRHSRTDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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